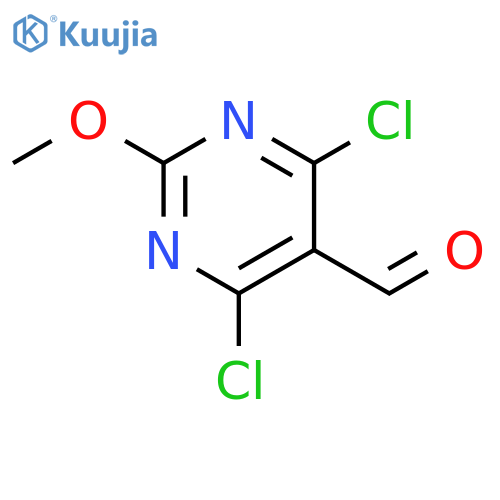Cas no 1446412-96-9 (4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde)

1446412-96-9 structure
商品名:4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde
CAS番号:1446412-96-9
MF:C6H4Cl2N2O2
メガワット:207.014159202576
CID:5160713
4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde
-
- インチ: 1S/C6H4Cl2N2O2/c1-12-6-9-4(7)3(2-11)5(8)10-6/h2H,1H3
- InChIKey: GTNKSDXFDXWCBJ-UHFFFAOYSA-N
- ほほえんだ: C1(OC)=NC(Cl)=C(C=O)C(Cl)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM505196-1g |
4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde |
1446412-96-9 | 97% | 1g |
$691 | 2023-02-02 |
4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde 関連文献
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
1446412-96-9 (4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde) 関連製品
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
